molecular formula C22H28N2O B4547615 1-(2,3-dihydro-1H-inden-5-yl)-3-{1-[4-(propan-2-yl)phenyl]propyl}urea

1-(2,3-dihydro-1H-inden-5-yl)-3-{1-[4-(propan-2-yl)phenyl]propyl}urea

Cat. No.: B4547615
M. Wt: 336.5 g/mol
InChI Key: LGGJQEQFXWRKLF-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yl)-3-{1-[4-(propan-2-yl)phenyl]propyl}urea is a complex organic compound with a unique structure that combines an indene moiety with a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-3-{1-[4-(propan-2-yl)phenyl]propyl}urea typically involves multiple steps. One common approach is to start with the preparation of the indene derivative, followed by the introduction of the urea group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-5-yl)-3-{1-[4-(propan-2-yl)phenyl]propyl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions may vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-5-yl)-3-{1-[4-(propan-2-yl)phenyl]propyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-3-{1-[4-(propan-2-yl)phenyl]propyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1H-inden-5-yl)ethanone: Shares the indene moiety but lacks the urea group.

    1-(2,3-dihydro-1H-inden-5-yl)ethanol: Similar structure with an alcohol functional group instead of urea.

    1-(2,3-dihydro-1H-inden-5-yl)acetic acid: Contains a carboxylic acid group instead of urea.

Uniqueness

1-(2,3-dihydro-1H-inden-5-yl)-3-{1-[4-(propan-2-yl)phenyl]propyl}urea is unique due to its combination of an indene moiety with a urea functional group. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(4-propan-2-ylphenyl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-4-21(18-10-8-16(9-11-18)15(2)3)24-22(25)23-20-13-12-17-6-5-7-19(17)14-20/h8-15,21H,4-7H2,1-3H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGJQEQFXWRKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)C)NC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.